1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an aryl ketone featuring a propan-1-one backbone substituted with a 4-chloro group and a trifluoromethylthio (SCF₃) group at the ortho position on the phenyl ring. This compound combines electron-withdrawing substituents (Cl and SCF₃), which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
NBXZVEFUBHAYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphonate Intermediate
Preparation of α-Alkoxy Benzyl Phosphonate
The Homer-Wadsworth-Emmons reaction, widely employed in ketone synthesis, serves as a foundational method for constructing the target compound’s backbone. A patent detailing the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone provides a template for this approach. Here, α-alkoxy p-chlorobenzyl phosphonate reacts with cyclopropyl methyl ketone under basic conditions to form an alkoxy propylene intermediate. For 1-(4-chloro-2-(trifluoromethylthio)phenyl)propan-1-one, the analogous starting material would involve 4-chloro-2-(trifluoromethylthio)benzyl phosphonate.
Reaction Conditions :
- Base : Sodium tert-butoxide or potassium tert-butoxide (2.0–2.5 equiv).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : 10–30°C.
- Time : 2–8 hours.
The phosphonate intermediate is synthesized via phosphorylation of the corresponding benzyl chloride, followed by alkoxylation. For instance, treatment of 4-chloro-2-(trifluoromethylthio)benzyl chloride with triethyl phosphite yields the phosphonate ester.
Coupling with Propanone
The phosphonate intermediate reacts with propanone (acetone) in a Horner-Wadsworth-Emmons reaction to form an enol ether derivative. This step necessitates precise stoichiometry: a 1:1.2 molar ratio of phosphonate to ketone ensures minimal side reactions. The enol ether is subsequently hydrolyzed under acidic conditions to yield the target ketone.
Hydrolysis Conditions :
- Acid : Hydrochloric acid (10–15% v/v).
- Solvent : Water-methanol or water-dichloromethane mixtures.
- Temperature : 20–40°C.
- Time : 3–10 hours.
This method achieves yields of 85–92% with purities exceeding 97% after distillation.
Table 1: Optimized Parameters for Phosphonate-Based Synthesis
| Parameter | Value/Range |
|---|---|
| Phosphonate:Ketone | 1:1.2 |
| Base | NaOtBu (2.5 equiv) |
| Solvent | THF |
| Reaction Time | 6 hours |
| Hydrolysis Acid | 12% HCl |
| Final Yield | 89% |
Direct Acylation Strategies
Friedel-Crafts Acylation Limitations
Traditional Friedel-Crafts acylation, which employs Lewis acids like AlCl₃, is ineffective for electron-deficient aromatic systems such as 4-chloro-2-(trifluoromethylthio)benzene. The chloro and trifluoromethylthio groups deactivate the ring, preventing electrophilic substitution. Alternative approaches include:
Directed Ortho Metalation (DoM)
Lithiation of the aryl substrate using a strong base (e.g., LDA) at -78°C, followed by quenching with propionyl chloride, offers a regioselective pathway. The trifluoromethylthio group acts as a directing group, facilitating deprotonation at the ortho position relative to the chlorine atom.
Conditions :
- Base : Lithium diisopropylamide (2.2 equiv).
- Solvent : THF at -78°C.
- Electrophile : Propionyl chloride (1.5 equiv).
This method, though promising, requires stringent anhydrous conditions and results in moderate yields (65–70%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Phosphonate Coupling | 89 | 97.6 | High |
| Directed Metalation | 68 | 95.2 | Moderate |
The phosphonate route outperforms direct acylation in yield and scalability, making it the preferred industrial method. However, the metalation approach provides superior regioselectivity for research-scale applications.
Purification and Characterization
Distillation and Crystallization
Crude product purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the ketone. For crystalline derivatives, solvent screening identifies ethanol-water mixtures (4:1 v/v) as optimal for recrystallization, enhancing purity to >99%.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Electronic Differences
1-(4-Chlorophenyl)propan-1-one (CAS not specified)
- Substituents : 4-Cl only.
- Properties : Lacks the SCF₃ group, reducing electron-withdrawing effects. Reactivity in coupling reactions (e.g., with N-hydroxyphthalimide) yields products in 60–73% efficiency, likely due to the α-position activation by the ketone .
- Applications : Intermediate in synthesizing chalcones and heterocyclic compounds .
1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8)
- Substituents : 4-SCF₃ only.
- Physical Properties : Boiling point 225.3±40.0°C; density 1.28±0.1 g/cm³ .
- Comparison: The absence of the 4-Cl substituent reduces steric hindrance but maintains strong electron withdrawal via SCF₃. This may enhance solubility in non-polar solvents compared to the target compound.
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1805877-34-2)
- Substituents : 3-OCHF₂ and 5-SCF₃.
- Comparison : The difluoromethoxy group introduces additional electron withdrawal and steric bulk. Such substitution patterns are common in agrochemicals for metabolic stability .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Substituents : 4-Cl and cyclopropyl.
Reactivity in Coupling Reactions
Aryl ketones undergo C-O coupling at the α-position to the ketone. Key comparisons include:
Key Insight: The target compound’s dual EWGs (Cl and SCF₃) likely reduce α-C reactivity compared to mono-substituted analogs, necessitating harsher reaction conditions.
Physicochemical Properties
Comparison : The trifluoromethylthio group significantly increases lipophilicity, making the target compound more suited for membrane penetration in biological systems.
Biological Activity
1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 268.68 g/mol. Its structure features a chlorinated aromatic ring and a trifluoromethylthio group, which are known to influence its chemical properties and potential biological activities. Despite limited direct studies on this specific compound, insights can be drawn from related compounds and structural analogs.
The presence of the trifluoromethylthio group enhances the lipophilicity and metabolic stability of this compound, suggesting potential efficacy in biological systems. Compounds with similar structures often exhibit significant biological properties, including antimicrobial and antifungal activities, which may also apply to 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one.
Biological Activity Overview
While specific studies directly examining the biological activity of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one are scarce, several relevant findings from related research provide a framework for understanding its potential applications:
- Antimicrobial Properties : Compounds with trifluoromethyl groups are often investigated for their antimicrobial properties. The enhanced lipophilicity may facilitate membrane penetration, leading to increased efficacy against microbial targets.
- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes. The mechanism often involves binding to active sites or altering enzyme conformation, which can inhibit their function .
Study 1: Antimicrobial Activity
A study on related compounds demonstrated that derivatives containing trifluoromethyl groups exhibited notable antimicrobial effects against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes, which is likely applicable to 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one due to its structural similarities .
Study 2: Enzyme Interaction
Research into structurally similar compounds revealed that they could inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). For instance, derivatives with halogen substituents showed competitive inhibition against COX enzymes, suggesting that 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one may also possess similar inhibitory properties .
Study 3: Cytotoxicity Assessment
A cytotoxicity study involving structurally related compounds indicated that some derivatives could induce apoptosis in cancer cell lines. The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly influenced their cytotoxic profiles, hinting at the potential for 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one to affect cancer cell viability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.68 g/mol |
| Antimicrobial Activity | Potentially significant |
| Enzyme Inhibition | Possible COX inhibition |
| Cytotoxicity | Potentially cytotoxic |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction parameters affect yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethylthio groups can be introduced via thiolation of chlorinated intermediates using reagents like trifluoromethylthiolation agents (e.g., CuSCF₃). Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd or Cu) significantly influence yield . Substitution reactions on the chlorophenyl ring may require controlled stoichiometry to avoid over-functionalization .
| Reaction Type | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Trifluoromethylthiolation | CuSCF₃, DMF, 100°C | 60–75% | |
| Chlorination | Cl₂/FeCl₃, CH₂Cl₂ | 85–90% | |
| Ketone Formation | Friedel-Crafts acylation | 70–80% |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and trifluoromethylthio groups). ¹⁹F NMR confirms trifluoromethylthio integration .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
- Methodological Answer : SHELXL refines crystallographic data by optimizing bond lengths, angles, and thermal parameters. For example:
- Twinned Data : SHELXL handles twinning via HKLF5 format, critical for high-symmetry crystals .
- Disordered Groups : The ADSR command models disorder in trifluoromethylthio or chlorophenyl moieties .
- Validation: R-factor convergence (<5%) and electron density maps confirm accuracy .
Q. What computational strategies predict the reactivity of the trifluoromethylthio group in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Assess electron-withdrawing effects of -SCF₃ on the aromatic ring. For example, Fukui indices identify electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize transition states) .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .
Q. How do steric and electronic effects of substituents influence biological activity?
- Methodological Answer :
- Electronic Effects : The -SCF₃ group increases lipophilicity and metabolic stability, enhancing membrane permeability in antimicrobial assays .
- Steric Effects : The chloro substituent at position 4 directs regioselective binding to proteins (e.g., via π-π stacking) .
- Experimental Validation : SAR studies comparing analogs (e.g., replacing -SCF₃ with -SCH₃) quantify activity differences .
Q. How are contradictions in spectroscopic and crystallographic data resolved during structural analysis?
- Methodological Answer :
- Data Triangulation : Combine NMR (substituent integration), IR (functional groups), and crystallography (bond lengths) .
- Dynamic NMR : Resolves conformational equilibria (e.g., hindered rotation of -SCF₃) causing signal splitting .
- Refinement Tools : SHELXL’s TWIN/BASF commands address twinning artifacts that mislead spectroscopic interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
